molecular formula C25H21ClFN5O2S B2524178 5-{[4-(3-chlorophenyl)piperazin-1-yl](4-fluorophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887222-20-0

5-{[4-(3-chlorophenyl)piperazin-1-yl](4-fluorophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2524178
CAS No.: 887222-20-0
M. Wt: 509.98
InChI Key: XYGWUALWSDRWLQ-UHFFFAOYSA-N
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Description

5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic compound featuring a fused triazolo-thiazole core, substituted with a furan-2-yl group, a 4-fluorophenylmethyl moiety, and a 4-(3-chlorophenyl)piperazine side chain.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN5O2S/c26-17-3-1-4-19(15-17)30-10-12-31(13-11-30)21(16-6-8-18(27)9-7-16)22-24(33)32-25(35-22)28-23(29-32)20-5-2-14-34-20/h1-9,14-15,21,33H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGWUALWSDRWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:

    Formation of the Piperazine Derivative: Reacting 3-chlorophenylamine with piperazine in the presence of a suitable base.

    Introduction of the Fluorophenyl Group: Using a Friedel-Crafts alkylation reaction to attach the 4-fluorophenyl group to the piperazine derivative.

    Construction of the Triazole Ring: Cyclization of an appropriate hydrazine derivative with a thioamide to form the triazole ring.

    Formation of the Thiazole Ring: Reacting the triazole derivative with a suitable α-haloketone to form the thiazole ring.

    Attachment of the Furan Ring: Using a Suzuki coupling reaction to attach the furan ring to the triazole-thiazole scaffold.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

General Principles of Chemical Reactions for Similar Compounds

Compounds with similar structures, such as those containing triazole and thiazole rings, often undergo reactions that involve the modification of these heterocyclic systems. Common reactions include:

  • Nucleophilic Substitution : This reaction is common in compounds with halogenated phenyl groups, where the halogen can be replaced by a nucleophile.

  • Electrophilic Aromatic Substitution : This occurs on the phenyl rings, where electrophiles can substitute hydrogen atoms.

  • Ring Opening and Closure : These reactions can modify the heterocyclic rings, altering the compound's structure and properties.

Potential Chemical Reactions

Given the structure of the compound, potential chemical reactions could involve:

  • Modification of the Piperazine Ring : Reactions involving the piperazine ring might include alkylation or acylation, which could alter its basicity and influence biological activity.

  • Substitution on the Phenyl Rings : The chloro and fluoro substituents on the phenyl rings could undergo nucleophilic substitution reactions, potentially altering the compound's lipophilicity and pharmacokinetic properties.

  • Modification of the Triazolo-Thiazole Core : This core structure could be modified through reactions that add or remove functional groups, affecting its biological activity.

Data and Research Findings

While specific data on the chemical reactions of this compound is limited, studies on similar compounds provide insights into potential reactivity patterns. For instance, compounds with triazole rings often exhibit antimicrobial properties, and modifications to these rings can enhance or diminish these activities.

Compound NameStructural FeaturesBiological Activity
2-(furan-2-yl)- triazolo[3,2-b] thiazol-6-olSimilar core structureAntimicrobial properties
5-chloro- triazolo[4,3-b]pyridazinContains triazole ringAnticancer activity against various cell lines

Scientific Research Applications

Antidepressant Properties

Research indicates that compounds with similar structures to this molecule exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. These receptors are crucial in the pathogenesis of depression and are common targets for antidepressant drugs. The compound's ability to modulate these receptors suggests potential therapeutic applications in treating mood disorders .

Anticancer Activity

Studies have highlighted the anticancer potential of compounds containing triazole and thiazole moieties. For instance, derivatives of similar structures have shown selective inhibition against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific interactions of this compound with cancer-related pathways warrant further investigation.

Antimicrobial Effects

Preliminary studies have suggested that compounds featuring furan and thiazole units possess antimicrobial properties. This compound could be explored for its efficacy against bacterial and fungal infections, contributing to the development of new antimicrobial agents .

Case Study: Antidepressant Activity

In a study examining the effects of similar piperazine derivatives on serotonin receptors, researchers found that specific modifications led to increased receptor binding affinity and improved antidepressant-like behavior in animal models . This suggests that structural features present in this compound may enhance its therapeutic profile.

Case Study: Anticancer Properties

A series of thiazole-triazole derivatives were evaluated for their cytotoxic effects on breast cancer cell lines. Results indicated that modifications in the substituents significantly affected their potency, highlighting the importance of structural optimization in developing effective anticancer agents .

Data Table: Summary of Research Findings

Application AreaKey FindingsReference
AntidepressantModulates 5-HT1A/5-HT7 receptors
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacterial strains

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets. It could interact with enzymes, receptors, or other proteins, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Table 1: Halogen-Substituted Triazolo-Thiazoles

Compound Halogen (X) Conformation Biological Activity Reference
Compound 4 (Cl) Chlorine Planar with one perpendicular fluorophenyl Antimicrobial
Compound 5 (Br) Bromine Similar to 4 Not reported

Piperazine-Containing Derivatives

The compound in , 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol , differs in piperazine substitution (2-fluorophenyl vs. 3-chlorophenyl in the target compound) and methylphenyl vs. fluorophenyl groups. Key distinctions:

  • Substituent Position : The 2-fluorophenyl group on piperazine may alter receptor binding compared to 3-chlorophenyl due to steric and electronic effects.
  • Biological Implications : Fluorine’s electronegativity enhances lipophilicity and metabolic stability, while chlorine’s larger size may influence steric interactions in binding pockets .

Heterocyclic Modifications: Triazolo-Thiadiazoles

and describe 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which replace the thiazole core with a thiadiazole system. Notable differences:

  • The target compound’s triazolo-thiazole core may engage similar enzymatic pathways .
  • Synthetic Routes : Both classes involve multi-step syntheses with hydrazine and heterocyclic condensation, but the target compound’s piperazine side chain introduces additional complexity .

Table 2: Heterocyclic Core Comparisons

Compound Class Core Structure Key Functional Groups Biological Target Reference
Target Compound Triazolo-thiazole Piperazine, fluorophenyl, furan Not yet characterized
Triazolo-thiadiazoles Triazolo-thiadiazole Pyrazole, methoxyphenyl 14-α-demethylase lanosterol

Fluorine-Containing Analogues

highlights 3-(4-fluoro-3-phenoxyphenyl)-1-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazole-5-thiol (T-1), emphasizing fluorine’s role in enhancing lipophilicity and intermolecular interactions (e.g., C–F⋯H bonds). Comparisons with the target compound:

  • Fluorine Positioning: The target’s 4-fluorophenyl group may enhance bioavailability compared to T-1’s 4-fluoro-3-phenoxyphenyl moiety .

Biological Activity

The compound 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClFN5OC_{22}H_{21}ClFN_5O, with a molecular weight of approximately 387.434 g/mol. The structure features a triazole ring fused with a thiazole moiety, which is known to influence its biological activity significantly.

Research indicates that compounds similar to this one often exhibit their biological effects through various mechanisms:

  • Inhibition of Protein Kinases : Many derivatives have been shown to modulate protein kinase activities, which are crucial in cell signaling pathways related to cancer proliferation and survival .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated notable antimicrobial properties against various pathogens .
  • Antitumor Activity : The ability to inhibit specific kinases involved in tumor growth has been documented, suggesting potential applications in cancer therapy .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
Antimicrobial Exhibits significant activity against various bacterial strains and fungi.
Antitumor Inhibits growth of cancer cells by targeting specific signaling pathways.
CNS Activity Potential effects on neurotransmitter systems due to the piperazine moiety.
Anti-inflammatory Demonstrated capacity to reduce inflammation in various models.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antifungal Activity : A study on pyrazole derivatives showed that certain compounds exhibited significant antifungal activity against pathogens like Rhizoctonia solani, with an EC50 value lower than commercial fungicides .
  • Antitumor Efficacy : Research focusing on pyrazole derivatives indicated their effectiveness against BRAF(V600E) mutations and other cancer-related targets, suggesting that this compound may also have similar efficacy .
  • CNS Effects : Given the presence of the piperazine ring, compounds like this have been explored for their potential in treating CNS disorders due to their interaction with serotonin receptors .

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